![molecular formula C6H7IO2 B13457625 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate with sulfuric acid under controlled conditions. The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at 50°C for 16 hours .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives, including this compound, often involves photochemical addition reactions. For instance, the addition of propellane to diacetyl followed by a haloform reaction can yield significant quantities of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like LDA or NaH in solvents such as THF or dimethyl sulfoxide (DMSO) at low temperatures.
Reduction: LiAlH4 in anhydrous ether or THF at room temperature.
Major Products:
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of 3-iodobicyclo[1.1.1]pentane-1-methanol.
Scientific Research Applications
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its iodine and carboxylic acid functional groups. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with enzymes and receptors, potentially leading to novel biological activities. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another member of the bicyclo[1.1.1]pentane family with two carboxylic acid groups.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a phenyl group instead of an iodine atom.
Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules with enhanced properties .
Properties
IUPAC Name |
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPITRLQRINPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
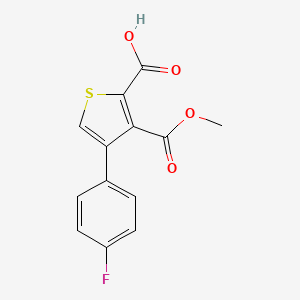
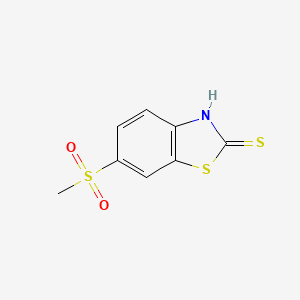
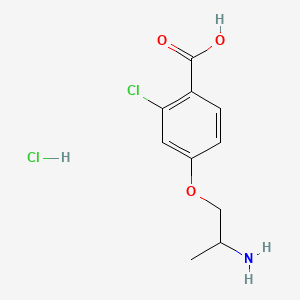
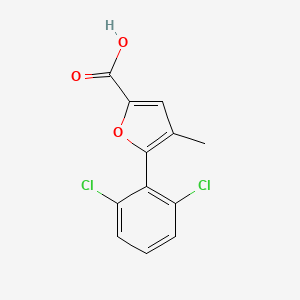
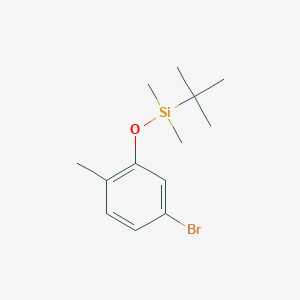
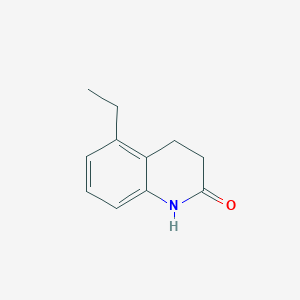
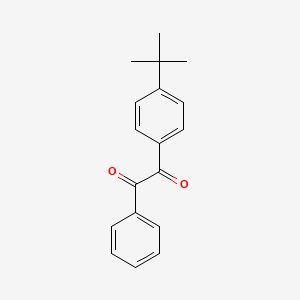

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
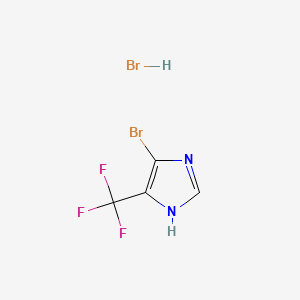
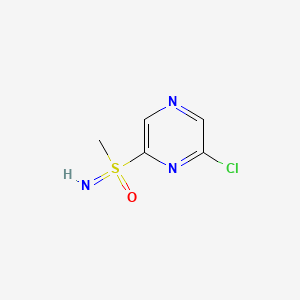
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
